molecular formula C5H7NO3 B14627130 3-Carbamoylbut-3-enoic acid CAS No. 54468-52-9

3-Carbamoylbut-3-enoic acid

Cat. No.: B14627130
CAS No.: 54468-52-9
M. Wt: 129.11 g/mol
InChI Key: BLRZZXLJCJKJII-UHFFFAOYSA-N
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Description

3-Carbamoylbut-3-enoic acid is an organic compound that belongs to the class of carboxylic acids It features a carboxyl group (-COOH) and an amide group (-CONH2) attached to a but-3-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Carbamoylbut-3-enoic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis reactions, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Carbamoylbut-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products:

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Acid chlorides, esters.

Scientific Research Applications

3-Carbamoylbut-3-enoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-carbamoylbut-3-enoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-Carbamoylbut-3-enoic acid can be compared with other similar compounds such as:

    Formic Acid: A simpler carboxylic acid with a single carbon atom.

    Acetic Acid: A two-carbon carboxylic acid commonly found in vinegar.

    Propionic Acid: A three-carbon carboxylic acid used as a preservative.

    Butyric Acid: A four-carbon carboxylic acid with a distinct odor

Uniqueness:

    Structural Complexity: The presence of both carboxyl and amide groups in this compound makes it unique compared to simpler carboxylic acids.

    Reactivity: Its ability to undergo a wide range of chemical reactions enhances its versatility in synthetic applications.

Properties

CAS No.

54468-52-9

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

3-carbamoylbut-3-enoic acid

InChI

InChI=1S/C5H7NO3/c1-3(5(6)9)2-4(7)8/h1-2H2,(H2,6,9)(H,7,8)

InChI Key

BLRZZXLJCJKJII-UHFFFAOYSA-N

Canonical SMILES

C=C(CC(=O)O)C(=O)N

Origin of Product

United States

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